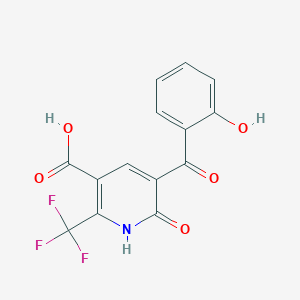
6-Hydroxy-5-(2-hydroxybenzoyl)-2-(trifluoromethyl)nicotinic acid
描述
6-Hydroxy-5-(2-hydroxybenzoyl)-2-(trifluoromethyl)nicotinic acid is a useful research compound. Its molecular formula is C14H8F3NO5 and its molecular weight is 327.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Hydroxy-5-(2-hydroxybenzoyl)-2-(trifluoromethyl)nicotinic acid is a derivative of nicotinic acid with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound exhibits unique structural features, including a trifluoromethyl group and hydroxyl functionalities, which may contribute to its biological effects.
- Chemical Formula : C12H8F3NO4
- Molecular Weight : 303.19 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound possesses a range of biological activities, particularly in the context of antiviral and anticancer properties. The following sections detail specific findings from various studies.
Antiviral Activity
Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against HIV-1. The compound was tested for its ability to inhibit viral replication and showed promising results:
- Mechanism of Action : The compound acts as an allosteric dual-site inhibitor, impacting both the reverse transcriptase (RT) and RNase H functions of HIV-1. This dual inhibition suggests a novel mechanism distinct from traditional non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
- Efficacy : In cell-based assays, the compound demonstrated an effective IC50 value below 30 µM, indicating its potency in inhibiting HIV replication. Selectivity indices greater than 10 were reported, suggesting low cytotoxicity compared to its antiviral activity .
Anticancer Potential
The compound's structural features may also confer anticancer properties. Preliminary studies have shown:
- Cell Line Studies : In vitro tests on various cancer cell lines revealed that the compound could induce apoptosis and inhibit cell proliferation. Specific IC50 values varied across different cell lines, indicating selective toxicity towards cancerous cells .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group and hydroxyl functionalities appears crucial for enhancing biological activity. Compounds with similar scaffolds but lacking these groups exhibited significantly reduced efficacy in both antiviral and anticancer assays.
Data Tables
The following table summarizes key findings from studies on the biological activity of this compound:
| Activity Type | IC50 Value (µM) | Selectivity Index | Reference |
|---|---|---|---|
| HIV-1 Replication | <30 | >10 | |
| Cancer Cell Proliferation | Varies by cell line | - |
Case Studies
- HIV Inhibition Study : A study published in Molecules investigated various derivatives of nicotinic acid, including the target compound. Results indicated significant inhibition of HIV replication with minimal cytotoxic effects, supporting its potential as a therapeutic agent against HIV .
- Cancer Cell Line Analysis : Another study explored the effects of this compound on human cancer cell lines, demonstrating its ability to induce apoptosis and inhibit proliferation through mechanisms involving oxidative stress and mitochondrial pathways .
属性
IUPAC Name |
5-(2-hydroxybenzoyl)-6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO5/c15-14(16,17)11-8(13(22)23)5-7(12(21)18-11)10(20)6-3-1-2-4-9(6)19/h1-5,19H,(H,18,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWWYVBKQQWTPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(NC2=O)C(F)(F)F)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















